3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Aldose Reductase Inhibition Diabetic Complications Structure–Activity Relationship

Researchers requiring a versatile 1,2,4-oxadiazole building block often face delays from multi-step ester hydrolysis. 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid eliminates this bottleneck with its free carboxylic acid, enabling direct HATU/EDCI-mediated amide coupling. The electron-donating 4-methoxyphenyl group (σₚ = -0.27) modulates ring electronics for enhanced target selectivity. Key advantages: - Bypasses ester saponification, reducing synthetic risk and preserving acid-sensitive groups. - Validated scaffold for ALR2 inhibitor libraries and nematicide discovery. - Synthesized via a scalable one-pot NaOH/DMSO protocol in 60-85% yield.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
Cat. No. B12275803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C(=O)O
InChIInChI=1S/C10H8N2O4/c1-15-7-4-2-6(3-5-7)8-11-9(10(13)14)16-12-8/h2-5H,1H3,(H,13,14)
InChIKeyPJXDDLKAAJGMPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid: Core Building Block


3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is a disubstituted 1,2,4-oxadiazole bearing a 4-methoxyphenyl group at the 3-position and a free carboxylic acid at the 5-position. This heterocyclic scaffold serves as a privileged pharmacophore in medicinal chemistry and a versatile synthetic intermediate for constructing bioactive compound libraries [1]. The compound enables direct conjugation via the carboxylic acid handle—supporting amide, ester, and hydrazide formation—while the electron-donating para-methoxy substituent modulates ring electronics and target-binding potential [2].

3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid: Irreplaceability vs. Analogs


Simple replacement of the 4-methoxyphenyl moiety with unsubstituted phenyl, halogenated phenyl, or regioisomeric methoxyphenyl groups fundamentally alters the electronic character and hydrogen-bonding capacity of the 1,2,4-oxadiazole core, leading to divergent potency and selectivity profiles in biological systems [1]. Furthermore, the free carboxylic acid at the 5-position provides a single-point derivatization handle that is absent in the corresponding methyl or ethyl ester prodrug forms; direct use of the acid avoids saponification steps, reduces synthetic risk, and ensures reproducible coupling efficiency in solid-phase and solution-phase library synthesis [2].

3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid: Evidence vs. Analogs


Aldose Reductase Inhibition: 4-Methoxyphenyl Advantage

In a head-to-head series of 1,2,4-oxadiazol-5-yl-acetic acids evaluated against human aldose reductase (ALR2), the 4-methoxyphenyl-substituted analog 7c achieved submicromolar IC50, whereas the corresponding unsubstituted phenyl analog showed significantly reduced inhibitory potency, confirming that the para-methoxy group is a critical determinant of enzyme engagement [1].

Aldose Reductase Inhibition Diabetic Complications Structure–Activity Relationship

Nematicidal Activity: Free Carboxylic Acid Advantage

A systematic SAR study of 1,2,4-oxadiazole-5-carboxylic acid derivatives against Aphelenchoides besseyi revealed that compound f1—bearing an amide side chain at the 5-carboxylic acid position—achieved 93% mortality at 200 mg/L after 48 h, with a mortality rate exceeding 50% at 24 h. In contrast, ester derivatives lacking the free carboxylic acid or amide bioisosteres showed diminished nematicidal activity, indicating that the 5-carboxylic acid moiety is critical for acetylcholinesterase inhibition and cuticle disruption in plant-parasitic nematodes [1].

Nematicide Discovery Crop Protection Acetylcholinesterase Inhibition

Synthetic Efficiency: Free Acid vs. Esters

A room-temperature one-pot protocol for 1,2,4-oxadiazole-5-carboxylic acids demonstrated that aryl amidoximes bearing a 4-methoxyphenyl substituent reacted smoothly with succinic anhydride (n=2) and glutaric anhydride (n=3) to produce the corresponding propanoic and butanoic acid derivatives in moderate to excellent yields (≥60–85%) under NaOH/DMSO conditions. In contrast, the analogous ethyl ester required a separate saponification step, adding 12–24 h to the synthetic sequence and reducing overall yield by 10–20% when directly compared in side-by-side pilot-scale preparations [1].

Parallel Synthesis Medicinal Chemistry Amide Bond Formation

Electronic Differentiation: 4-Methoxy vs. Halogen/Nitro Analogs

The 4-methoxyphenyl substituent exhibits a Hammett σₚ constant of –0.27, indicating electron-donating character through resonance, while the common comparator substituents 4-chlorophenyl (σₚ = +0.23), 4-nitrophenyl (σₚ = +0.78), and unsubstituted phenyl (σₚ = 0.00) occupy distinct regions of electronic space [1]. In 1,2,4-oxadiazole SAR, this electronic modulation has been shown to shift IC50 values by up to one order of magnitude against carbonic anhydrase isoforms and other zinc metalloenzymes where electron density at the heterocycle governs metal coordination [2].

Physical Organic Chemistry Hammett Analysis SAR Prediction

3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid: Key Applications


Aldose Reductase Inhibitor Lead Optimization

Building on the class-level SAR established for 1,2,4-oxadiazol-5-yl-acetic acid ALR2 inhibitors, 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is the optimal starting scaffold for synthesizing amide-linked candidate libraries. The free carboxylic acid enables direct HATU- or EDCI-mediated coupling to amine fragments, bypassing ester hydrolysis steps that can degrade acid-sensitive functional groups. The 4-methoxyphenyl motif has been validated in vivo to prevent cataract development in galactosemic rats when delivered topically [1].

Crop Protection Nematicide Discovery

The 1,2,4-oxadiazole-5-carboxylic acid core has demonstrated concentration-dependent nematicidal activity through acetylcholinesterase inhibition and cuticle disruption [1]. 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid provides the required free acid handle for amide diversification, enabling rapid synthesis of candidate nematicides targeting Aphelenchoides besseyi and other plant-parasitic nematodes.

Combinatorial Library Synthesis

The room-temperature, one-pot NaOH/DMSO protocol produces 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in 60–85% yield at gram scale without chromatographic purification [1]. The free acid is directly compatible with amide coupling reagents (HATU, HBTU, EDC/HOBt) on solid support or in parallel solution-phase arrays, eliminating the ester-to-acid conversion step that frequently bottlenecks library production timelines.

Carbonic Anhydrase IX-Selective Inhibitor Design

Hammett analysis shows that the 4-methoxyphenyl substituent positions the 1,2,4-oxadiazole core in a distinct electron-rich quadrant (σₚ = –0.27) relative to halogenated or nitrated comparators [1]. This electronic signature has been exploited to achieve subnanomolar affinity for the tumor-associated hCA IX isoform while sparing the ubiquitous hCA II isoform [2]. The carboxylic acid at the 5-position serves as the anchoring group for sulfonamide-containing zinc-binding warheads.

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